Product packaging for Formamide-13C,15N(Cat. No.:CAS No. 285977-74-4)

Formamide-13C,15N

Cat. No.: B1340008
CAS No.: 285977-74-4
M. Wt: 47.027 g/mol
InChI Key: ZHNUHDYFZUAESO-ZDOIIHCHSA-N
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Description

Historical Context of Stable Isotope-Labeled Compounds

The foundation for stable isotope-labeled compounds was established over a century ago when Frederick Soddy provided the first evidence for the existence of isotopes, demonstrating that elements occupying the same position in the periodic table are essentially chemically identical but differ in mass due to varying numbers of neutrons within the atomic nucleus. This groundbreaking discovery, coupled with the concurrent development of mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston, enabled the accurate separation, identification, and quantification of isotopic abundance. Within a few years of these initial discoveries, the number of known isotopes both stable and radioactive had greatly increased, and there are now over 300 stable or radioisotopes presently known.

The potential utility of stable isotopes within biological and chemical disciplines emerged gradually as researchers recognized that stable isotopes, particularly those of carbon (carbon-13), nitrogen (nitrogen-15), oxygen (oxygen-18), and hydrogen (deuterium), could be chemically introduced into organic compounds such as fatty acids, amino acids, and sugars. These labeled compounds could then be used to trace the metabolic fate of these molecules within biological systems, marking the birth of the isotope tracer era. The successful isolation and concentration of nitrogen-15 by Urey in 1937 provided additional tools for investigating the metabolic fate of amino, amine, or amido-containing compounds.

By the end of the 1930s, the concentration, isolation, and introduction of stable isotopes of hydrogen, carbon, nitrogen, and oxygen into a range of compounds provided researchers with an exquisite array of tools for probing the biology of metabolism in health and disease. This early period established the fundamental principles that would guide the development of increasingly sophisticated isotope labeling strategies throughout the following decades. The progression from basic isotope detection to complex dual-labeling approaches represents a continuous evolution driven by advances in analytical instrumentation and synthetic methodology.

The development of stable isotope tracers has been almost exclusively driven through the advancement of mass spectrometry equipment, from Isotope Ratio Mass Spectrometry to Gas Chromatography-Mass Spectrometry to Liquid Chromatography-Mass Spectrometry, which has allowed for the accurate quantitation of isotopic abundance within samples of complex matrices. Without the dedicated development provided by mass spectrometrists over the past century, the widespread application of stable isotope tracers within various fields would not have been possible. This relationship between isotope chemistry and analytical instrumentation continues to drive innovations in the field.

Role of Carbon-13 and Nitrogen-15 Dual Labeling in Mechanistic Studies

The simultaneous incorporation of carbon-13 and nitrogen-15 labels into molecules like formamide represents a significant advancement in mechanistic studies, enabling researchers to track the fate of both carbon and nitrogen atoms through complex reaction networks with unprecedented precision. Dual isotope labeling approaches have proven particularly valuable in metabolic flux analysis, where the combined use of carbon-13 and nitrogen-15 tracers allows for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes in living systems. This methodology, known as carbon-13 nitrogen-15 metabolic flux analysis, provides a powerful platform for understanding the interconnected nature of carbon and nitrogen metabolism.

The implementation of dual-labeling strategies using compounds like this compound has revealed important insights into reaction mechanisms that were previously inaccessible through single-label approaches. Studies utilizing multi-isotope mass spectrometry have demonstrated that the formation of certain molecular fragments occurs through recombination processes, as evidenced by the detection of carbon-13 nitrogen-15 containing species even when the labeled atoms are initially separated within the molecule. These findings highlight the value of dual-labeling approaches for elucidating fundamental chemical processes.

Recent advances in analytical methodology have enhanced the utility of dual-labeled compounds through the development of sophisticated data processing algorithms and statistical frameworks. The Stable Isotope-assisted Metabolomics for Pathway Elucidation (SIMPEL) approach represents one such advancement, providing automated, high-throughput analysis of isotopologue information from high-resolution mass spectrometry datasets. When combined with dual-isotope labeling experiments, SIMPEL enables comprehensive analysis of metabolic pathways that would be challenging to assess quantitatively using conventional approaches.

The application of carbon-13 nitrogen-15 dual labeling to mechanistic studies has proven particularly valuable in pharmaceutical research, where the technique provides insights into drug metabolism and pharmacokinetics that are essential for understanding drug efficacy and safety. The ability to trace both carbon and nitrogen components of drug molecules simultaneously allows researchers to map complete metabolic pathways and identify previously unknown transformation products. This capability has streamlined drug development processes by providing more comprehensive metabolic profiles than possible with single-label approaches.

Isotopic Label Enrichment Level Primary Applications Analytical Detection
Carbon-13 99 atom percent Carbon metabolism tracking, structural elucidation Nuclear Magnetic Resonance, Mass Spectrometry
Nitrogen-15 98 atom percent Nitrogen flux analysis, protein metabolism Mass Spectrometry, Nuclear Magnetic Resonance
Dual Carbon-13/Nitrogen-15 99%/98% respectively Simultaneous metabolic flux analysis, mechanistic studies High-resolution Mass Spectrometry

The future directions in dual isotope labeling continue to evolve with advances in synthetic methodology and analytical capabilities. The integration of flow chemistry into stable isotope labeling has marked a significant advancement, enhancing safety while improving scalability and efficiency of isotope synthesis. The precise control afforded by flow chemistry results in higher yields and purer products, setting new standards for the synthesis of labeled compounds like this compound. These technological improvements promise to further expand the applications of dual-labeled compounds in research and development across multiple scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3NO B1340008 Formamide-13C,15N CAS No. 285977-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(15N)azanylformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584349
Record name (~13~C,~15~N)Formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.027 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285977-74-4
Record name (~13~C,~15~N)Formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285977-74-4
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Preparation Methods

Chemical Synthesis from Isotopically Labeled Precursors

  • Starting Materials : The synthesis generally begins with ^13C-labeled formaldehyde or formic acid and ^15N-labeled ammonia or ammonium salts.
  • Reaction Pathway : The classical method involves the reaction of ^13C-formaldehyde with ^15N-ammonia under controlled conditions to form formamide-13C,15N. This can be done via formylation reactions where the formyl group is introduced onto the nitrogen source.
  • Cyclization and Purification : In some synthetic schemes, ^15N-labeled formamide is used as a precursor for further cyclization reactions (e.g., synthesis of ^15N-labeled purines), indicating the availability of high-purity labeled formamide as a starting material.

Enzymatic and Chemo-Enzymatic Synthesis

  • While direct enzymatic synthesis of this compound is less common, chemo-enzymatic methods are widely used for the synthesis of labeled nucleotides and RNA where this compound serves as a reagent or intermediate.
  • Enzymatic coupling of isotopically labeled ribose and nitrogenous bases often requires labeled formamide as a reagent to introduce the labeled nitrogen and carbon atoms into the nucleotide structure.

Biological Activity

Formamide-13C,15N is a stable isotope-labeled compound derived from formic acid, primarily utilized in biochemical and metabolic studies. The incorporation of carbon-13 (13C^{13}C) and nitrogen-15 (15N^{15}N) isotopes enhances the analytical capabilities of various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of this compound, emphasizing its applications in enzymatic processes, metabolic flux analysis, and structural studies.

1. Enzymatic Applications

This compound has been employed in enzymatic reactions to track metabolic pathways and interactions. A notable study illustrated the synthesis of poly(ADP-ribose) (PAR) using 13C^{13}C and 15N^{15}N-labeled ATP as substrates. This approach allowed researchers to characterize the polymer through multidimensional NMR spectroscopy, revealing that while PAR does not exhibit an inherent regular structure, it can form ordered structures when interacting with proteins .

Table 1: Summary of Enzymatic Applications of this compound

ApplicationDescriptionKey Findings
Synthesis of Poly(ADP-ribose)Utilized as a substrate for PARP-1 in cellular reactionsIdentified structural characteristics via NMR
Metabolic Flux AnalysisTraced metabolic pathways in living cellsEnhanced understanding of cellular physiology
Protein Interaction StudiesAnalyzed interactions with proteins using labeled substratesRevealed dynamic structural changes

2. Metabolic Flux Analysis

The use of this compound in metabolic flux analysis (MFA) has provided insights into cellular metabolism. A review highlighted the advantages of 13C^{13}C-MFA in determining intracellular metabolic fluxes, which are crucial for understanding disease mechanisms and improving metabolic engineering strategies . The isotopic labeling allows for precise tracking of carbon flow through metabolic pathways.

Case Study: Application in Cancer Metabolism
A significant application of 13C^{13}C-MFA involved cancer cells, where researchers used labeled substrates to analyze altered metabolic pathways associated with tumor growth. The study revealed that cancer cells preferentially utilized specific metabolic routes for energy production, leading to potential therapeutic targets .

3. Structural Characterization

The incorporation of 13C^{13}C and 15N^{15}N isotopes facilitates detailed structural studies through NMR spectroscopy. For example, a study focused on the synthesis of 13C^{13}C and 15N^{15}N-labeled DNA building blocks demonstrated their utility in resonance assignment for G-quadruplex structures . These labeled compounds allow researchers to investigate the dynamics and folding mechanisms of nucleic acids with greater precision.

Table 2: Structural Characterization Using this compound

Study FocusMethodologyOutcomes
G-Quadruplex StudiesNMR SpectroscopyImproved understanding of nucleic acid dynamics
Protein Structure AnalysisIsotope labelingInsights into protein-ligand interactions

4. Conclusion

This compound serves as a valuable tool in biological research, particularly in enzymatic studies, metabolic flux analysis, and structural characterization. Its isotopic labeling enhances the sensitivity and specificity of analytical techniques such as NMR spectroscopy. Continued research utilizing this compound will likely yield further insights into biochemical processes and disease mechanisms.

Scientific Research Applications

Formamide-<sup>13</sup>C,<sup>15</sup>N is a labeled form of formamide, where carbon-13 (13^{13}C) and nitrogen-15 (15^{15}N) isotopes are incorporated into the molecule . Formamide has the chemical formula CH3NOCH_3NO and is also known as methanamide . The applications of Formamide-<sup>13</sup>C,<sup>15</sup>N are in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and chemical synthesis .

NMR Spectroscopy

<sup>13</sup>C and <sup>15</sup>N NMR are valuable tools for identifying compound classes and investigating chemical structures and dynamics .

  • Isotopic Labeling : Introducing <sup>13</sup>C and <sup>15</sup>N isotopes into formamide allows for specific tracking and analysis of the molecule and its derivatives in chemical reactions and biological systems .
  • NMR Studies : <sup>13</sup>C and <sup>15</sup>N NMR spectroscopy can be used to study amine reactivity and solvent effects, providing insights into carbamate formation and other chemical processes .
  • Product Identification : <sup>13</sup>C and <sup>15</sup>N NMR are used to identify the products of chemical reactions, such as the photodegradation of trinitrotoluene (TNT), by observing the chemical shifts of the isotopes in different chemical environments .
  • Structure and Dynamics of RNA : Chemo-enzymatic synthesis of selectively <sup>13</sup>C/<sup>15</sup>N-labeled RNA allows detailed study of the structure and dynamics of large RNAs, which is valuable in overcoming challenges such as chemical shift overlap and signal loss due to line broadening .

Chemical Synthesis

Formamide-<sup>13</sup>C,<sup>15</sup>N can be used as a precursor or intermediate in synthesizing various labeled compounds .

  • Chemo-Enzymatic Synthesis of Nucleotides : Labeled nucleobases can be combined with ribose using enzymatic methods to produce labeled nucleotides with high yields .
  • Radiolytic Production of Formamide : Formamide can be produced from aqueous acetonitrile via hydrogen cyanide as an intermediate by γ-irradiation, which can be analyzed using <sup>13</sup>C NMR spectroscopy to quantify the products .

Case Studies

  • Photodegradation of Trinitrotoluene (TNT) : <sup>13</sup>C and <sup>15</sup>N NMR spectroscopy were used to identify the products of TNT photodegradation in aqueous and solid phases, revealing the formation of carboxylic acids, aldehydes, aromatic amines, and other compounds .
  • Amine Reactivity Towards Carbamate Formation : <sup>15</sup>N NMR spectroscopy was used to investigate the reactivity of amines toward carbamate formation, with <sup>13</sup>C NMR spectroscopy used to determine the amount of carbamate in equilibrated reaction mixtures .
  • Synthesis of Labeled UTP : 1',5',6-<sup>13</sup>C3-1,3-<sup>15</sup>N2-uridine 5'-triphosphate (UTP) was synthesized by enzymatically coupling 1'-5'-<sup>13</sup>C2-D-ribose and 6-<sup>13</sup>C-1,3-<sup>15</sup>N2-uracil .

Data Table

The table below shows the <sup>15</sup>N Chemical Shift Values of aqueous amine solutions :

Amine<sup>15</sup>N Chemical Shift Value (ppm)
2-Amino-1-ethanolRefer to Source
3-Amino-1-propanolRefer to Source
4-Amino-1-butanolRefer to Source
5-Amino-1-pentanolRefer to Source
IsobutylamineRefer to Source
(R/S)-1-Amino-2-propanolRefer to Source
2,2′-IminodiethanolRefer to Source

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : H¹³CON¹⁵H₂
  • Molecular Weight : ~47.04 g/mol (calculated from natural formamide: 45.04 + 1.00 [¹³C] + 1.00 [¹⁵N])
  • CAS Number : 285977-74-4
  • Applications: Tracing nitrogen incorporation in biomolecules (e.g., amino acids, nucleic acids) . NMR studies to resolve rotational barriers about the C–N bond in amides . Metabolic pathway analysis in biotechnology, where ¹⁵N-labeled formamide serves as a nitrogen source .

Comparison with Similar Compounds

Single-Labeled Formamide Derivatives

Compound Isotopic Labeling Molecular Weight Key Applications Limitations
Formamide-¹³C ¹³C only ~46.04 g/mol Carbon tracing in organic reactions Limited to carbon-specific studies
Formamide-¹⁵N ¹⁵N only ~46.04 g/mol Nitrogen metabolism studies Cannot track carbon pathways

Comparison Insight :
Formamide-13C,15N provides dual isotopic resolution, enabling simultaneous tracking of carbon and nitrogen atoms. This is critical for studies requiring multi-dimensional metabolic mapping, such as in cancer research or enzyme kinetics . Single-labeled analogs lack this versatility .

Dual-Labeled Non-Formamide Compounds

Compound Isotopic Labeling Molecular Weight Key Applications Distinguishing Features
Methyl-¹³C Cyanide-¹⁵N ¹³C, ¹⁵N 43.04 g/mol NMR spectroscopy, nitrile metabolism Simpler structure; used in small-molecule tracking
Trimethylsilyl Cyanide-¹³C,¹⁵N ¹³C, ¹⁵N 101.19 g/mol Organic synthesis, reaction mechanism studies Bulky silyl group alters reactivity
Potassium Cyanide-¹³C,¹⁵N ¹³C, ¹⁵N 67.10 g/mol Toxicity studies, isotopic dilution assays Ionic nature limits biological use

Comparison Insight: While these compounds share dual labeling, this compound is uniquely suited for biological systems due to its role in natural biochemical pathways (e.g., nucleotide synthesis) and compatibility with aqueous environments . Cyanide derivatives, in contrast, are often toxic or restricted to inorganic studies .

Structurally Similar Isotope-Labeled Amides

Compound Isotopic Labeling Molecular Weight Key Applications Structural Differences
Acetamide-¹³C,¹⁵N ¹³C, ¹⁵N ~62.06 g/mol Protein folding studies, solvent effects Methyl group adds steric bulk
Propiolamide-¹³C,¹⁵N ¹³C, ¹⁵N ~70.05 g/mol Conformational analysis via NMR Triple bond introduces rigidity

Comparison Insight :
this compound’s smaller size and lack of substituents make it ideal for studying fundamental amide bond behavior, such as rotational dynamics and hydrogen bonding, without steric interference .

Research Findings and Data Contradictions

Isotopic Effects

  • Pharmacokinetic Variance: Studies on ¹³C/¹⁵N-labeled compounds suggest minimal isotopic effects (<15% variance in metabolic rates). However, rigorous validation (e.g., increased sample sizes) is recommended to confirm equivalence with non-labeled analogs .
  • NMR Sensitivity : Dual labeling enhances signal resolution in ¹H-¹⁵N and ¹H-¹³C correlation spectra, outperforming single-labeled counterparts .

Contradictory Data

  • CAS Registry Discrepancy: lists this compound’s formula as ¹³CH₃¹⁵NO, conflicting with the standard H¹³CON¹⁵H₂ structure. Product catalogs () and synthesis studies () support the latter, suggesting a typographical error in .

Q & A

Q. How can interdisciplinary teams collaboratively design Formamide-<sup>13</sup>C,<sup>15</sup>N experiments?

  • Methodological Answer : Define roles using frameworks like RACI (Responsible, Accountable, Consulted, Informed). For example, synthetic chemists optimize labeling protocols, while ecologists design tracer applications. Use project management tools (e.g., Gantt charts) to align milestones (e.g., synthesis, validation, field trials) . Regular data audits ensure adherence to ethical standards (e.g., isotope disposal protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide-13C,15N
Reactant of Route 2
Formamide-13C,15N

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.